Product packaging for 2-(2-hydroxy-4-methoxyphenyl)acetic acid(Cat. No.:CAS No. 20503-09-7)

2-(2-hydroxy-4-methoxyphenyl)acetic acid

Cat. No.: B6600839
CAS No.: 20503-09-7
M. Wt: 182.17 g/mol
InChI Key: CWNLRSITUPUOOL-UHFFFAOYSA-N
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Description

2-(2-hydroxy-4-methoxyphenyl)acetic acid is an aromatic carboxylic acid. The structure consists of a phenylacetic acid core substituted with a hydroxyl (-OH) group at the second position and a methoxy (B1213986) (-OCH₃) group at the fourth position of the benzene (B151609) ring. This specific arrangement of functional groups is key to its chemical behavior and reactivity.

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₀O₄ uni.lu
Molecular Weight 182.17 g/mol nih.govnih.gov
Monoisotopic Mass 182.0579 g/mol uni.lu
CAS Number 20503-09-7
SMILES COC1=CC(=C(C=C1)CC(=O)O)O uni.lu
InChI Key CWNLRSITUPUOOL-UHFFFAOYSA-N uni.lu

Phenylacetic acid and its derivatives are a class of organic compounds that feature a phenyl group attached to an acetic acid moiety. wikipedia.org The parent compound, phenylacetic acid, is found in nature and serves as a plant auxin, a type of plant hormone, although its effects are less potent than those of indole-3-acetic acid. wikipedia.orgnih.gov It is also utilized in the fragrance industry for its honey-like scent and serves as a precursor in the production of pharmaceuticals like penicillin G and diclofenac. wikipedia.org

The derivatives of phenylacetic acid are a diverse group of compounds with a wide array of applications, including in the pharmaceutical industry as anti-inflammatory, analgesic, and antipyretic agents. google.com The addition of various functional groups to the phenyl ring or the acetic acid chain gives rise to a broad spectrum of chemical and biological activities. For instance, some phenylacetic acid derivatives are key components in drugs for treating conditions like osteoarthritis, rheumatoid arthritis, and depression. drugbank.com The specific substitutions on the phenyl ring, such as hydroxylation and methoxylation seen in this compound, can significantly influence the compound's properties and potential applications.

The academic significance of this compound lies primarily in its role as a versatile building block in organic synthesis. Its functional groups—the carboxylic acid, the hydroxyl group, and the methoxy group—allow it to participate in a variety of chemical reactions, including oxidation, reduction, and substitution. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules. Researchers have explored its use in the creation of agrochemicals and dyes.

The compound's structural features have also made it a subject of interest in biochemical and pharmacological research. Studies have investigated its potential biological activities, stemming from the presence of the phenolic hydroxyl and methoxy groups which can engage in hydrogen bonding and other interactions with biological macromolecules. Research has specifically looked into its potential for herbicidal and antimicrobial applications. Furthermore, its structural similarity to precursors of homoisoflavonoids has made it a relevant molecule in studies aimed at synthesizing these and other related natural products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B6600839 2-(2-hydroxy-4-methoxyphenyl)acetic acid CAS No. 20503-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxy-4-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5,10H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNLRSITUPUOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20503-09-7
Record name 2-(2-hydroxy-4-methoxyphenyl)acetic acid
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Synthetic Methodologies and Reaction Pathways for 2 2 Hydroxy 4 Methoxyphenyl Acetic Acid

Established Synthetic Routes

Classical synthesis provides a foundational framework for producing 2-(2-hydroxy-4-methoxyphenyl)acetic acid and its derivatives. These methods often rely on well-understood reaction mechanisms, including condensations, substitutions, and redox transformations of readily available precursors.

Multi-component reactions (MCRs) are efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing steps and improving atom economy. mdpi.comnih.gov While direct MCR synthesis of this compound is not prominently documented, related methodologies demonstrate the utility of this approach for analogous structures. For instance, a general and efficient protocol for synthesizing various condensed furylacetic acids involves the multicomponent reaction of hydroxyl derivatives, arylglyoxals, and Meldrum's acid. proquest.comresearchgate.net

A typical MCR pathway in this context proceeds in a two-stage, one-pot process. mdpi.com The initial step involves the condensation of starting materials, such as 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid, in a solvent like acetonitrile (B52724) (MeCN). mdpi.com This is followed by an acid-catalyzed intramolecular cyclization to yield the final complex acetic acid derivative. mdpi.comresearchgate.net This strategy leverages readily accessible starting materials and offers a convenient work-up procedure, often avoiding the need for chromatographic purification. proquest.com Aryl glyoxals, in particular, are recognized as valuable and versatile building blocks in MCRs for creating a wide array of five- and six-membered oxygen-containing heterocycles. researchgate.net

Nucleophilic substitution and condensation reactions are central to the synthesis of this compound. One common strategy involves Friedel-Crafts type reactions, although these can sometimes lead to the formation of dimeric and oligomeric byproducts, which in turn require purification by methods such as silica (B1680970) gel chromatography.

Another key strategy involves the modification of precursors using nucleophilic substitution. For example, the synthesis can commence with 2-hydroxyphenylacetic acid, where the phenolic hydroxyl group and the carboxylic acid are first methylated. unl.pt The phenolic -OH group often requires protection to prevent unwanted side reactions during subsequent synthetic steps. A common method is methyl ether protection using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). Deprotection to reveal the hydroxyl group is typically achieved later in the sequence using reagents like boron tribromide (BBr₃) in dichloromethane.

The table below summarizes key aspects of these strategies.

Table 1: Nucleophilic Substitution and Condensation Strategies

Strategy Precursor Example Key Reagents Considerations
Friedel-Crafts Reaction Appropriate benzene (B151609) derivative Acylating/Alkylating agent, Lewis acid Potential for byproduct formation (dimers, oligomers) requiring chromatographic purification.
Precursor Methylation 2-Hydroxyphenylacetic acid Diazomethane or Methyl iodide (CH₃I) / K₂CO₃ Protects the reactive hydroxyl group during subsequent reaction steps. unl.pt
Deprotection Methyl-protected intermediate Boron tribromide (BBr₃) Cleaves the ether to restore the phenolic hydroxyl group.

The synthesis of this compound can be effectively achieved by the oxidation or reduction of suitable precursors and derivatives.

An oxidative approach involves the regioselective hydroxylation of a precursor like 4-methoxyphenylacetic acid. This introduces the hydroxyl group at the C2 position of the phenyl ring. Conversely, a reductive strategy can be employed starting from an oxidized derivative. A relevant precursor for this method is (2-hydroxy-4-methoxyphenyl)(oxo)acetic acid, a keto-acid that can be reduced to form the desired product. sigmaaldrich.com These transformations highlight the versatility of redox chemistry in accessing the target compound.

The table below outlines these oxidative and reductive pathways.

Table 2: Synthesis via Oxidation and Reduction of Precursors

Pathway Precursor Transformation Key Reagent Type Product
Oxidation 4-Methoxyphenylacetic acid Hydroxylation Oxidizing agent (e.g., P450 enzymes) This compound
Reduction (2-hydroxy-4-methoxyphenyl)(oxo)acetic acid sigmaaldrich.com Reduction of ketone Reducing agent (e.g., sodium borohydride) This compound

A well-defined synthetic route to hydroxy-substituted-4-alkoxyphenylacetic acids involves a two-step process starting from a 4-alkoxyphenylacetic acid precursor. google.com This method utilizes a halogenation reaction followed by a nucleophilic displacement.

The first step is the regioselective bromination of the precursor, 4-methoxyphenylacetic acid. google.comnih.gov This reaction is typically carried out using bromine in a solvent such as acetic acid, which yields the intermediate 2-(3-bromo-4-methoxyphenyl)acetic acid. nih.gov In the subsequent step, the brominated intermediate is treated with a strong base, like sodium hydroxide, in the presence of a copper salt catalyst, such as copper sulfate (B86663). google.com This treatment is conducted in water at elevated temperatures (100-120°C) and results in the displacement of the bromine atom with a hydroxyl group to form the final product, this compound. google.com

The key steps in this pathway are detailed below.

Table 3: Halogenation and Hydroxide Displacement Pathway

Step Starting Material Reagents Intermediate/Product Reaction Type
1 4-Methoxyphenylacetic acid nih.gov Bromine, Acetic acid nih.gov 2-(3-Bromo-4-methoxyphenyl)acetic acid nih.gov Electrophilic Aromatic Substitution (Bromination)
2 2-(3-Bromo-4-methoxyphenyl)acetic acid google.com Strong base (e.g., NaOH), Copper salt (e.g., CuSO₄), Water google.com This compound Nucleophilic Aromatic Substitution (Hydroxylation)

Enzymatic and biocatalytic methods represent a green chemistry approach to synthesizing this compound. These techniques utilize enzymes to catalyze specific reactions with high regioselectivity under mild conditions.

A notable example is the biocatalytic hydroxylation of 4-methoxyphenylacetic acid to produce the target compound. This transformation is catalyzed by cytochrome P450 monooxygenases. Specifically, recombinant E. coli engineered to express the enzyme CYP199A4 can effectively hydroxylate the C2 position of the 4-methoxyphenylacetic acid substrate. The reaction is typically conducted at a controlled temperature of 30°C and a pH of 7.4, and it requires an NADPH regeneration system to function. This biocatalytic route offers a more environmentally benign alternative to some classical chemical methods.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals to minimize environmental impact. For this compound and related structures, biocatalytic and mechanochemical methods represent significant advancements.

Biocatalytic Hydroxylation: A key green approach involves the use of enzymes to achieve highly specific reactions under mild conditions. For instance, the regioselective hydroxylation of 4-methoxyphenylacetic acid at the C2 position can be accomplished using P450 monooxygenases. This method avoids the use of harsh reagents typically required for aromatic hydroxylation. Engineered enzymes, such as recombinant E. coli expressing specific cytochrome P450 enzymes, can catalyze this transformation efficiently. This enzymatic process typically occurs in an aqueous buffer at physiological pH and moderate temperatures, significantly reducing solvent consumption and energy requirements.

Parameter Condition Advantage
Catalyst P450 monooxygenase (e.g., CYP199A4) High regioselectivity, non-toxic
Substrate 4-Methoxyphenylacetic acid Readily available precursor
Solvent Aqueous buffer (e.g., pH 7.4) Environmentally benign
Temperature ~30-37°C Low energy consumption
Byproducts Minimal, primarily waterReduced waste generation

Mechanochemical Synthesis: Another green chemistry avenue is mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. By grinding reactants together, chemical transformations are induced through mechanical force. This approach eliminates the need for solvents, which are often a major source of chemical waste, and can lead to higher energy efficiency and reduced reaction times.

Critical Considerations in Synthetic Design

The successful synthesis of this compound hinges on careful planning, particularly concerning the control of selectivity and the use of temporary modifications to functional groups.

Regioselectivity: Achieving the correct substitution pattern on the phenyl ring is paramount. The synthesis must selectively introduce the hydroxyl group at the C2 position and the methoxy (B1213986) group at the C4 position.

Enzymatic Control: As mentioned, biocatalytic methods using enzymes like cytochrome P450 offer excellent regiocontrol, directing hydroxylation specifically to the C2 position of a 4-methoxyphenyl (B3050149) precursor.

Directed Ortho Metalation (DoM): This strategy can be employed to selectively functionalize the position ortho to an existing directing group.

Multicomponent Reactions: Carefully designed one-pot multicomponent reactions can assemble complex molecules from simple starting materials with high atom economy and regioselectivity. mdpi.com

Stereoselectivity: While the target compound itself is not chiral, related structures such as 2-hydroxy-2-(4-methoxyphenyl)acetic acid possess a chiral center at the alpha-carbon. sigmaaldrich.comnih.gov In syntheses where such chirality is a factor, stereoselective methods are crucial. Enantioselective synthesis can be achieved using chiral catalysts or enzymes to produce a single enantiomer, which is often essential for biological applications.

The phenolic hydroxyl group is reactive and often requires protection to prevent unwanted side reactions during subsequent synthetic steps, such as acylation or nitration. wikipedia.org The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. jocpr.com

Common Protecting Groups for Phenols:

Ethers: Ethers are among the most common protecting groups for phenols due to their general stability. highfine.com

Methyl Ethers: Introduced using reagents like dimethyl sulfate or methyl iodide, methyl ethers are very stable but require harsh conditions for removal, such as treatment with boron tribromide (BBr₃). highfine.com

Benzyl (B1604629) (Bn) and p-Methoxybenzyl (PMB) Ethers: These are introduced using benzyl halides. They are more easily cleaved than simple methyl ethers, typically via hydrogenolysis or oxidation (for PMB). wikipedia.orghighfine.com

Alkoxyalkyl Ethers (e.g., MOM, THP): Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are stable to many reagents but are readily removed under acidic conditions. wikipedia.orghighfine.com

Silyl Ethers: These are widely used and offer a range of stabilities depending on the steric bulk of the alkyl groups on the silicon atom (e.g., TMS, TES, TBDMS, TIPS). highfine.com They are generally cleaved by fluoride (B91410) ion sources (like TBAF) or acidic conditions. wikipedia.org

Esters: Acyl groups like acetyl (Ac) or benzoyl (Bz) can also protect phenols. highfine.com They are typically installed using an acid chloride or anhydride (B1165640) and removed via hydrolysis under basic conditions. highfine.com

Protecting Group Introduction Reagent Cleavage Condition Key Feature
Methyl (Me) Dimethyl sulfate, Methyl iodide highfine.comBBr₃, TMSI highfine.comVery stable
Benzyl (Bn) Benzyl bromide/chloride + Base highfine.comHydrogenolysis (H₂, Pd/C) wikipedia.orgCleaved under neutral conditions
p-Methoxybenzyl (PMB) PMB-Cl + Base wikipedia.orgOxidation (DDQ), Acid wikipedia.orgOrthogonal to Bn group
Methoxymethyl (MOM) MOM-Cl + Base highfine.comStrong acid (e.g., HCl) wikipedia.orghighfine.comAcid labile
tert-Butyldimethylsilyl (TBDMS/TBS) TBDMS-Cl + Imidazole wikipedia.orgFluoride (TBAF), Acetic Acid wikipedia.orgCommon, moderately stable

Optimization of Reaction Efficiency and Yield in Compound Synthesis

Key Optimization Parameters:

Catalyst: The choice and loading of the catalyst are critical. For instance, in syntheses involving copper-catalyzed hydroxylation of aryl halides, the specific copper salt used can significantly impact the reaction rate and yield. google.com In other reactions, Lewis acids like zinc chloride can be effective. oocities.org

Solvent: The solvent can influence reactant solubility, reaction rate, and even selectivity. A patent for a related synthesis of p-methoxyphenylacetic acid specifies glacial acetic acid as the solvent. google.com

Temperature: Reaction kinetics are highly dependent on temperature. A process for preparing 2-hydroxyphenylacetic acid specifies a temperature range of 130°C to 300°C, with an optimal range of 160°C to 220°C for best results. google.com

Reactant Stoichiometry: Adjusting the molar ratios of reactants can drive a reaction to completion and minimize the formation of byproducts. Using a tenfold molar excess of a protecting agent, for example, can ensure the complete conversion of the starting material. oocities.org

Reaction Time: Monitoring the reaction's progress (e.g., via HPLC or TLC) allows for quenching at the optimal point to maximize product formation and prevent degradation or side reactions. google.com

By carefully controlling these variables, chemists can enhance the synthetic route, leading to higher purity, increased yield, and a more cost-effective and sustainable process. google.com

Chemical Reactivity and Derivatization of 2 2 Hydroxy 4 Methoxyphenyl Acetic Acid

Types of Chemical Transformations

The structure of 2-(2-hydroxy-4-methoxyphenyl)acetic acid allows for a variety of chemical reactions, including oxidation, reduction, and substitution, enabling the formation of diverse products.

Oxidation Reactions of the Hydroxyl Group

The phenolic hydroxyl group, being part of a resorcinol monoether system (1,3-dihydroxybenzene derivative), is susceptible to oxidation. The oxidation of phenols can be a complex process, potentially yielding different products depending on the oxidizing agent and reaction conditions. For resorcinol and its derivatives, oxidation can proceed via a one-electron transfer to form radical species, which may then dimerize or polymerize. nih.gov Stronger oxidizing agents can lead to the formation of quinone-like structures or even ring-opening to produce aliphatic acids under harsh conditions. et-chem.commdpi.com For instance, the electrochemical oxidation of resorcinol has been shown to be an irreversible process that leads to the formation of polymeric films on the electrode surface. nih.gov

Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) can be selectively reduced to a primary alcohol (-CH₂OH). While sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective. libretexts.orgyoutube.com An aldehyde is formed as a transient intermediate during this reduction but is typically not isolated as it is more reactive than the starting carboxylic acid. libretexts.org

Recent advancements have introduced milder and more selective methods. For example, a system using titanium tetrachloride (TiCl₄) as a catalyst with ammonia-borane (NH₃BH₃) has been shown to efficiently reduce a broad range of aromatic and aliphatic carboxylic acids to their corresponding alcohols in good to excellent yields at room temperature. acs.org Research on the closely related 4-methoxyphenylacetic acid demonstrates the efficacy of this method, highlighting a pathway applicable to this compound.

Table 1: Reduction of Phenylacetic Acid Analogs to Alcohols
SubstrateReducing SystemProductYield (%)Reference
2-Phenylacetic acidTiCl₄ / NH₃BH₃2-Phenylethanol90 acs.org
4-Methoxyphenylacetic acidTiCl₄ / NH₃BH₃2-(4-Methoxyphenyl)ethanol91 acs.org

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. This is due to the strong electron-donating and ortho-, para-directing effects of both the hydroxyl (-OH) group at position C2 and the methoxy (B1213986) (-OCH₃) group at position C4. These groups synergistically increase the electron density of the ring, particularly at positions C3, C5, and C6, making them susceptible to attack by electrophiles.

Common electrophilic substitution reactions applicable to such activated systems include:

Formylation: The Vilsmeier-Haack reaction, which uses a reagent typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a mild method for introducing a formyl group (-CHO) onto electron-rich aromatic rings like phenols. chemistrysteps.comwikipedia.orgijpcbs.com

Nitration: Mild nitrating agents can be used to introduce a nitro group (-NO₂) onto the activated ring. For example, Vilsmeier-Haack reagents in the presence of potassium nitrate (KNO₃) have been used for regioselective nitration of activated aromatic compounds. semanticscholar.org

Aminoalkylation: The Mannich reaction allows for the introduction of an aminoalkyl group onto the ring. ias.ac.inthermofisher.com This reaction involves the condensation of the phenolic substrate with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. thermofisher.commdpi.com Phenols are common substrates for this reaction, which typically occurs at the position ortho to the hydroxyl group. ias.ac.inmdpi.com

Nucleophilic aromatic substitution, in contrast, is generally not feasible on this electron-rich ring system unless a suitable leaving group is present.

Synthesis of Analogues and Functionalized Derivatives

The functional groups on this compound serve as handles for synthesizing a variety of analogues and derivatives.

Structural Modifications and their Synthetic Pathways

Structural modifications can be achieved through reactions targeting the hydroxyl, carboxylic acid, or aromatic functionalities.

Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides. libretexts.org Esterification can be achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification), while amidation can be performed by first converting the acid to a more reactive derivative (like an acid chloride) and then reacting it with an amine.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis or other alkylation methods. A patent for preparing methoxyphenylacetic acid describes the methylation of a hydroxyphenylacetic acid using a methylating agent like dimethyl sulfate (B86663). google.com

Multicomponent Reactions: Complex heterocyclic analogues can be synthesized using multicomponent reactions that leverage the reactivity of related building blocks. For example, a derivative, 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, was synthesized via a telescoped multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com

Impact of Functional Group Variations on Reactivity

Protecting the Hydroxyl Group: Converting the phenolic -OH group to an ether (e.g., -OCH₃ or a benzyl (B1604629) ether) serves as a protecting group strategy. This prevents the hydroxyl group from undergoing oxidation and moderates its activating effect on the aromatic ring during electrophilic substitution.

Modifying the Carboxylic Acid Group: The electronic nature of the carboxylic acid group (-COOH), which is an electron-withdrawing, meta-directing group, can influence the reactivity of the aromatic ring. While its effect is somewhat insulated by the methylene (B1212753) (-CH₂-) bridge, it still has a modest deactivating influence. Converting it to an ester (-COOR) or an amide (-CONR₂) can subtly change this electronic influence.

Influence on Reduction: The position of substituents relative to the carboxylic acid can impact its reduction. For instance, studies on the TiCl₄-catalyzed reduction of carboxylic acids showed that while 4-methoxyphenylacetic acid was reduced in high yield (91%), the reduction of 4-methoxybenzoic acid (where the carboxyl group is directly conjugated to the methoxy-substituted ring) was significantly slower. acs.org This demonstrates that separating the electron-donating methoxy group from the carboxyl group with a methylene bridge negates the deactivating resonance effect on the reduction process.

Role as a Synthetic Building Block in Organic Chemistry

This compound is a valuable bifunctional molecule that serves as a versatile precursor in organic synthesis, particularly for the construction of heterocyclic ring systems. The strategic positioning of a phenolic hydroxyl group and a carboxylic acid moiety on the same phenylacetic acid framework allows for a range of chemical transformations. The inherent reactivity of these functional groups enables its use in cyclization reactions to form fused ring systems that are scaffolds for more complex molecules.

The primary utility of this compound as a building block lies in its capacity to undergo intramolecular cyclization. This type of reaction is a powerful strategy in organic chemistry for the efficient synthesis of cyclic compounds. In the case of this compound, the nucleophilic phenolic hydroxyl group can attack the electrophilic carbonyl carbon of the carboxylic acid (or an activated derivative), leading to the formation of a lactone. This particular transformation yields a benzofuranone core, specifically 6-methoxybenzofuran-2(3H)-one.

The synthesis of benzofuran skeletons is of significant interest as this structural motif is present in numerous natural products and pharmacologically active compounds. The reaction typically proceeds under acidic or dehydrating conditions which facilitate the esterification reaction between the phenol (B47542) and carboxylic acid groups within the same molecule.

Detailed research on related structures, such as the cyclization of 4-methoxy-2-(2-formylphenoxy)acetic acid, highlights the propensity of such systems to form heterocyclic rings. researchgate.net In this analogous case, an intramolecular reaction leads to the formation of a benzofuran derivative, underscoring the feasibility and synthetic value of using ortho-substituted phenylacetic acids as precursors for heterocyclic synthesis. researchgate.net By applying this principle, this compound is established as a key starting material for generating the 6-methoxybenzofuran-2(3H)-one scaffold, which can then be further modified to create a diverse library of derivatives.

The following table summarizes the key transformation of this compound into a heterocyclic product.

Starting MaterialReagent/ConditionProductReaction Type
This compoundAcid catalyst / Dehydrating agent6-methoxybenzofuran-2(3H)-oneIntramolecular Cyclization / Lactonization

Isolation from Natural Sources of 2 2 Hydroxy 4 Methoxyphenyl Acetic Acid

Occurrence as a Metabolite in Fungi

While direct isolation of 2-(2-hydroxy-4-methoxyphenyl)acetic acid from fungi has not been explicitly reported in the reviewed literature, there is strong evidence to suggest its potential as a fungal metabolite. This is primarily based on the known metabolic capabilities of various fungal species, particularly within the genus Aspergillus.

Fungi are well-known for their diverse metabolic pathways, which enable them to break down and modify a wide array of organic compounds. Research has shown that fungi can metabolize phenylacetic acid and its derivatives through hydroxylation reactions. For instance, Aspergillus fumigatus has been observed to convert phenylacetic acid into hydroxylated forms, including 2-hydroxyphenylacetic acid. nih.gov This demonstrates the presence of the necessary enzymatic machinery, such as hydroxylases, to introduce a hydroxyl group onto the phenyl ring of a phenylacetic acid backbone.

Furthermore, a closely related compound, 4-methoxyphenylacetic acid, has been identified as a metabolite of Aspergillus species. nih.gov This indicates that the fungal metabolic system can recognize and process methoxylated phenylacetic acid structures. The combination of these two metabolic capabilities—hydroxylation of the phenyl ring and the presence of methoxylated phenylacetic acid precursors—strongly supports the hypothesis that fungi can produce this compound. The process would likely involve the hydroxylation of 4-methoxyphenylacetic acid at the C-2 position of the aromatic ring.

Table 1: Fungal Metabolism of Related Phenylacetic Acid Derivatives

Fungal SpeciesSubstrateMetabolite(s)Key Metabolic Step
Aspergillus fumigatusPhenylacetic acid2-Hydroxyphenylacetic acid, 3-Hydroxyphenylacetic acidHydroxylation
Aspergillus sp.Not specified4-Methoxyphenylacetic acidBiosynthesis/Metabolism
Rhizoctonia solaniNot specified3-Methoxyphenylacetic acid, o-hydroxy-phenylacetic acidBiosynthesis/Metabolism

This table presents data on the metabolism of compounds structurally related to this compound by various fungi, suggesting the enzymatic capability for its production.

Presence in Plant Extracts and Related Biosynthesis

Phenylacetic acid (PAA) and its derivatives are recognized as a class of plant hormones, or auxins, that play a role in various aspects of plant growth and development. wikipedia.org The biosynthesis of these compounds is intricately linked to primary metabolic pathways. A notable example of a related compound found in plants is 2-hydroxy-4-methoxybenzaldehyde, which has been identified in the roots and rhizomes of certain medicinal plants. The biosynthesis of this aldehyde is understood to proceed through the shikimic acid pathway, a central route for the production of aromatic compounds in plants.

The proposed biosynthesis of this compound in plants would likely follow a similar route, starting from the essential amino acid L-phenylalanine. This precursor, derived from the shikimic acid pathway, can undergo a series of enzymatic transformations, including deamination, decarboxylation, hydroxylation, and methylation, to yield a variety of phenylpropanoids and phenylacetic acid derivatives. The presence of both hydroxyl and methoxy (B1213986) groups on the phenyl ring of related plant metabolites suggests that the enzymatic machinery for these modifications is available within plant cells.

Table 2: Examples of Related Aromatic Compounds in Plants

CompoundPlant Source (Part)
2-Hydroxy-4-methoxybenzaldehydeMedicinal plant roots and rhizomes
Phenylacetic acidFruits
3-Phenyllactic acidConverted to Phenylacetic acid in adzuki and Arabidopsis

This table highlights the occurrence of aromatic compounds in plants that are structurally or biosynthetically related to this compound.

Biogenetic Pathways and Precursor Identification for Aromatic Acids

The biogenesis of aromatic acids, including phenylacetic acid and its derivatives, in both fungi and plants is predominantly routed through the shikimic acid pathway. proquest.comnih.gov This conserved pathway is fundamental for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.

The pathway commences with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate, which then undergoes a series of seven enzymatic steps to produce chorismic acid. Chorismic acid is a critical branch-point intermediate. One branch leads to the formation of prephenic acid, which is subsequently converted to L-phenylalanine.

Once L-phenylalanine is synthesized, it serves as the primary precursor for a vast array of secondary metabolites, including phenylacetic acids. The conversion of L-phenylalanine to phenylacetic acid can occur through several proposed routes, a common one being the Ehrlich pathway. This pathway involves the transamination of L-phenylalanine to form phenylpyruvic acid, followed by decarboxylation to phenylacetaldehyde, and finally oxidation to phenylacetic acid.

The formation of this compound would necessitate further enzymatic modifications. Following the synthesis of the core phenylacetic acid structure, hydroxylation at the 2-position and methylation at the 4-position of the phenyl ring would be required. The enzymes responsible for these specific modifications, likely a hydroxylase and a methyltransferase, would act on a suitable intermediate derived from L-phenylalanine. The likely precursor for the final compound is 4-methoxyphenylacetic acid, which would then be hydroxylated, or 2-hydroxyphenylacetic acid, which would undergo methylation.

Table 3: Key Precursors and Intermediates in the Biosynthesis of Aromatic Acids

Precursor/IntermediateRole in Pathway
Shikimic AcidKey intermediate in the biosynthesis of aromatic amino acids. proquest.comnih.gov
Chorismic AcidBranch-point intermediate for the synthesis of phenylalanine, tyrosine, and tryptophan.
L-PhenylalaninePrimary aromatic amino acid precursor for phenylacetic acids. wikipedia.org
Phenylpyruvic AcidIntermediate in the conversion of phenylalanine to phenylacetaldehyde.
PhenylacetaldehydeDirect precursor to phenylacetic acid.

This interactive table outlines the major precursors and intermediates involved in the biogenetic pathway leading to aromatic acids.

Spectroscopic and Advanced Analytical Characterization Approaches for 2 2 Hydroxy 4 Methoxyphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(2-hydroxy-4-methoxyphenyl)acetic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and spatial arrangement.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of the compound, distinct signals corresponding to each unique proton environment are observed. The methoxy (B1213986) group (-OCH₃) protons characteristically appear as a sharp singlet. The protons of the methylene (B1212753) bridge (-CH₂-) also produce a singlet. The aromatic protons on the phenyl ring exhibit specific splitting patterns (doublets, doublet of doublets) based on their position and coupling with neighboring protons. The acidic proton of the carboxylic acid group and the phenolic hydroxyl proton often appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the acetic acid moiety, the carbon atoms of the phenyl ring (with those bonded to oxygen appearing at lower field), the methylene carbon, and the methoxy carbon. The precise chemical shifts help confirm the substitution pattern on the aromatic ring.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) ppm Multiplicity Assignment
~10-12 Broad Singlet -COOH
~9.8 Broad Singlet Ar-OH
~6.8-7.2 Multiplet Aromatic H
~6.4 Multiplet Aromatic H
3.80 Singlet -OCH₃

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of this compound and helping to identify potential impurities.

Molecular Confirmation: Using soft ionization techniques like Electrospray Ionization (ESI), the compound can be ionized with minimal fragmentation. In positive ion mode, the molecule typically forms a protonated adduct [M+H]⁺ or a sodium adduct [M+Na]⁺. In negative ion mode, a deprotonated molecule [M-H]⁻ is commonly observed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula, confirming that the observed mass corresponds to C₉H₁₀O₄.

Impurity Profiling: When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry becomes an essential tool for impurity profiling. resolvemass.ca This method can detect, identify, and quantify impurities, such as starting materials, byproducts from the synthesis, or degradation products. resolvemass.canih.gov The high sensitivity of MS allows for the detection of impurities at very low levels, while its specificity helps in their structural characterization, which is crucial for ensuring the quality and safety of the compound. resolvemass.canih.gov

Predicted ESI-MS Adducts

Adduct Ion Mode Predicted m/z
[M+H]⁺ Positive 183.0652
[M+Na]⁺ Positive 205.0471

Data based on the monoisotopic mass of 182.0579 Da.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of radiation at these frequencies, an IR spectrum is generated, which serves as a molecular "fingerprint."

For this compound, the IR spectrum will display characteristic absorption bands that confirm its structure. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the C-H stretching bands. The phenolic O-H stretch typically appears as a distinct, moderately broad band around 3300-3400 cm⁻¹. A strong, sharp absorption peak around 1700 cm⁻¹ is a clear indicator of the C=O (carbonyl) stretching of the carboxylic acid. Additional key signals include C-O stretching for the ether and phenol (B47542) groups and C=C stretching for the aromatic ring.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
~3300 (broad) O-H Stretch Phenolic Hydroxyl
~3000 (very broad) O-H Stretch Carboxylic Acid
~2950 C-H Stretch Aliphatic/Aromatic
~1700 C=O Stretch Carboxylic Acid
~1600, ~1500 C=C Stretch Aromatic Ring

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of this compound. This technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Purity Assessment: For purity analysis, a reversed-phase HPLC method is typically employed, often using a C18 column. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or phosphoric acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, most commonly by a UV-Vis detector set to a wavelength where the aromatic ring absorbs strongly. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Analysis: To quantify the amount of the compound in a sample, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of the analyte in an unknown sample is then compared against this calibration curve to determine its precise concentration. This approach is fundamental for quality control in manufacturing and for various research applications.

Typical HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient Elution
Flow Rate 1.0 mL/min
Detection UV at ~280 nm

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD), specifically single-crystal XRD, is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

When a single crystal of this compound is irradiated with a beam of X-rays, the electrons of the atoms diffract the beam, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed model of the crystal lattice and the molecular structure within it can be constructed.

Illustrative Crystallographic Data Table

Parameter Description
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a, b, c (Å) Unit cell dimensions
α, β, γ (°) Unit cell angles
V (ų) Unit cell volume
Z Molecules per unit cell

Information regarding this compound is not available.

Following a comprehensive search of publicly available scientific literature, there is insufficient data to generate a detailed article on the in vitro biological activities of the chemical compound this compound according to the requested outline.

While research exists for structurally related compounds, such as isomers or molecules with different functional groups, attributing their specific biological activities to this compound would be scientifically inaccurate. The precise location of hydroxyl and methoxy groups, as well as the nature of the acidic functional group, are critical to a molecule's biological function, and properties cannot be reliably extrapolated from one analogue to another without direct experimental evidence.

No citable, peer-reviewed studies providing detailed findings, data tables, or specific mechanisms for this particular compound's antioxidant, anti-inflammatory, or antimicrobial activities could be located. Therefore, it is not possible to construct the requested article with the required level of scientific accuracy and detail.

In Vitro Biological Activities and Molecular Mechanisms of 2 2 Hydroxy 4 Methoxyphenyl Acetic Acid

Antimicrobial Activity

Efficacy Against Bacterial Pathogens (Gram-positive and Gram-negative)

Studies have demonstrated that 2-(2-hydroxy-4-methoxyphenyl)acetic acid possesses antimicrobial properties effective against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. This broad-spectrum activity suggests its potential as a notable antimicrobial compound. The efficacy is attributed to its specific chemical structure, which allows it to interact with and disrupt essential bacterial components.

Mechanisms of Microbial Membrane Disruption and Metabolic Interference

The primary antibacterial mechanism of this compound involves the disruption of the microbial cell membrane. The compound's lipophilic characteristics, conferred by the phenyl ring and methoxy (B1213986) group, facilitate its interaction with the bacterial membrane's lipid bilayer. This interaction compromises the membrane's structural integrity, leading to increased permeability. The loss of selective permeability causes leakage of vital intracellular contents, such as proteins and nucleic acids, ultimately resulting in cell death.

In addition to direct membrane damage, this compound also interferes with crucial metabolic processes within the bacteria. By disrupting membrane function, it can affect membrane-embedded proteins and alter the proton motive force, which is essential for cellular energy production (ATP synthesis) and transport processes. This dual-action approach of membrane disruption and metabolic interference contributes to its effectiveness as an antimicrobial agent.

Antifungal Properties

Currently, there is a lack of specific research data detailing the antifungal properties of this compound against common fungal pathogens. While related phenolic and heterocyclic compounds have shown antifungal effects, dedicated studies on this particular molecule are required to establish its efficacy and spectrum of activity against fungi. mdpi.com

Anticancer Potential in Cellular Models

The compound this compound has shown significant potential as an anticancer agent in preclinical studies using various human cancer cell lines. Its mode of action primarily involves the induction of programmed cell death, or apoptosis, and the modulation of key signaling pathways that govern cell survival and growth.

Induction of Apoptosis in Various Cancer Cell Lines (e.g., MCF-7, HCT116)

Research has confirmed that this compound can induce apoptosis in multiple cancer cell lines. Notably, its cytotoxic effects have been observed in MCF-7, a human breast adenocarcinoma cell line, and HCT116, a human colon cancer cell line. The ability to trigger this cell death mechanism in different types of cancer cells highlights its potential for broader therapeutic applications.

Table 1: Documented Apoptotic Activity in Cancer Cell Lines

Cell Line Cancer Type Observed Effect
MCF-7 Breast Adenocarcinoma Induction of Apoptosis

| HCT116 | Colon Cancer | Induction of Apoptosis |

Activation of Intrinsic Apoptotic Pathways via Caspase Activation

The apoptotic effect of this compound is mediated through the activation of specific molecular pathways. Evidence points to the engagement of the intrinsic apoptotic pathway, which is centered around the mitochondria. This pathway is initiated by signals that cause mitochondrial damage, leading to the release of pro-apoptotic factors into the cytoplasm.

A critical step in this process is the activation of a family of protease enzymes known as caspases. These enzymes execute the final phases of apoptosis by cleaving essential cellular substrates. Studies indicate that the compound triggers the activation of these key executioner caspases, which then orchestrate the systematic dismantling of the cancer cell. While the precise caspases activated by this specific compound are a subject of ongoing research, related molecules have been shown to activate key caspases such as caspase-3, caspase-8, and caspase-9.

Modulation of Cell Survival and Proliferation Signaling

Beyond directly triggering apoptosis, this compound also influences the signaling pathways that cancer cells rely on for uncontrolled growth and survival. The compound's ability to interact with various molecular targets, facilitated by its hydroxyl and methoxy groups, allows it to modulate these complex biochemical networks. Research on analogous compounds suggests that it may interfere with pro-survival signaling cascades, such as the AKT pathway. By downregulating the activity of such pathways, the compound can inhibit cell proliferation, block survival signals, and make cancer cells more susceptible to apoptosis.

Enzyme Inhibition Studies

The interaction of this compound with various enzymes has been a subject of interest to understand its therapeutic potential. The presence of hydroxyl and methoxy groups, along with the acetic acid moiety, allows for various interactions with enzyme active sites.

While direct studies on the lipoxygenase (LOX) inhibitory activity of this compound are limited, research on structurally similar compounds, such as 4-methoxyphenylacetic acid esters, provides valuable insights. A study on a series of 4-methoxyphenylacetic acid esters demonstrated their potential as inhibitors of soybean 15-lipoxygenase (15-SLO). nih.gov Molecular docking studies from this research indicated that the carbonyl group of these esters orients towards the Fe(III)-OH moiety in the active site of the enzyme, forming a hydrogen bond with a hydroxyl group. nih.gov The inhibitory activity is thought to be primarily driven by lipophilic interactions between the ligand and the enzyme. nih.gov

Notably, two of the synthesized esters, compounds 7d and 7e , exhibited significant inhibitory activity against 15-SLO with the following IC₅₀ values:

CompoundIC₅₀ (µM) against 15-SLO
7d 3.8
7e 1.9
Data from a study on 4-methoxyphenylacetic acid esters, not the specific subject compound. nih.gov

The biochemical implication of LOX inhibition is significant, as these enzymes are key players in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.gov By inhibiting LOX, compounds like this compound and its derivatives could potentially disrupt the inflammatory cascade, suggesting a possible anti-inflammatory role.

Currently, there is a lack of direct experimental evidence demonstrating the acetylcholinesterase (AChE) inhibitory activity of this compound. However, the investigation of other structurally related compounds as AChE inhibitors is an active area of research. For instance, various 2'-hydroxychalcones, which share a hydroxylated phenyl ring system, have been synthesized and evaluated for their ability to inhibit human acetylcholinesterase. nih.gov Many of these chalcones displayed inhibitory activity, with the most potent compounds having IC₅₀ values in the range of 40–85 µM. nih.gov

The standard method for assessing AChE inhibitory activity is the Ellman's colorimetric assay, which is widely used for in vitro screening of potential inhibitors. nih.gov The search for novel AChE inhibitors is driven by the need for effective treatments for neurodegenerative diseases like Alzheimer's, where the inhibition of AChE can lead to increased levels of the neurotransmitter acetylcholine. nih.gov Given the structural features of this compound, specifically the hydroxyl and methoxy substitutions on the phenyl ring, it represents a candidate for future investigation into its AChE inhibitory potential.

The molecular structure of this compound, with its hydroxyl and methoxy functional groups, suggests the potential for interactions with various biological receptors. While direct studies on this specific compound are limited, research on a closely related molecule, 2-hydroxy-2-(4-methoxyphenyl)-2-phenyl-acetic acid , has shown that it can act as a muscarinic M3 receptor antagonist. chemicalbook.com Muscarinic receptors are a class of G protein-coupled receptors involved in a wide range of physiological functions.

Furthermore, studies on other phenylacetic acid derivatives have revealed their ability to interact with various enzymes. For example, certain substituted benzyloxyphenylacetic acids have been identified as inhibitors of aldose reductase, with the most potent derivative in one study showing an IC₅₀ of 20.9 µM. nih.gov Additionally, a series of hydrophobic phenylacetic acid derivatives have been synthesized and shown to inhibit neuraminidase from the influenza A virus. benthamdirect.com These findings highlight the potential for the phenylacetic acid scaffold to serve as a basis for the development of inhibitors for a variety of molecular targets.

The following table summarizes the inhibitory activities of some related phenylacetic acid derivatives on different molecular targets:

Compound/Derivative ClassTargetReported Activity/IC₅₀Reference
Substituted benzyloxyphenylacetic acidsAldose ReductaseIC₅₀ = 20.9 µM (for most potent derivative) nih.gov
Hydrophobic phenylacetic acid derivativesInfluenza A NeuraminidasePotent inhibitory activity benthamdirect.com
2-hydroxy-2-(4-methoxyphenyl)-2-phenyl-acetic acidMuscarinic M3 ReceptorAntagonist activity chemicalbook.com

The structural characteristics of this compound suggest its potential to modulate various biochemical pathways, particularly those related to inflammation and cellular signaling. Phenolic compounds, in general, are known to influence inflammatory responses. For instance, a novel synthetic analogue of a tyrosine-fructose Maillard reaction product, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) , has been shown to strongly inhibit pro-inflammatory responses by targeting the STAT3 signaling pathway in both murine macrophages and human synoviocytes. nih.gov This compound was found to decrease the phosphorylation and DNA-binding activity of STAT3 in a concentration-dependent manner. nih.gov

Furthermore, another related compound, 2-methoxycinnamaldehyde (2-MCA) , has been demonstrated to attenuate inflammatory responses in macrophages by enhancing autophagy flux through the activation of NRF2. bmbreports.org Specifically, 2-MCA was shown to inhibit the secretion of TNF-α and nitric oxide (NO) in a concentration-dependent manner in LPS-stimulated macrophages. bmbreports.org

While direct evidence for this compound is not yet available, the activities of these structurally similar molecules suggest that it could potentially modulate key inflammatory pathways, such as the STAT3 and NRF2 pathways. The hydroxyl and methoxy groups on the phenyl ring are likely to play a crucial role in these interactions by participating in hydrogen bonding and other non-covalent interactions with protein targets within these signaling cascades.

Structure Activity Relationship Sar Studies and Analog Design for 2 2 Hydroxy 4 Methoxyphenyl Acetic Acid

Comparative Analysis with Structurally Similar Phenylacetic Acid Derivatives

The specific positioning of substituents on the phenylacetic acid core is critical in defining the molecule's physicochemical properties and subsequent biological interactions. The 2-hydroxy-4-methoxy substitution pattern in the parent compound creates a distinct electronic and hydrogen-bonding environment when compared to its structural isomers and other derivatives.

For instance, its isomer, 2-(4-hydroxy-3-methoxyphenyl)acetic acid (homovanillic acid), exhibits different biological activities due to the altered positions of the hydroxyl and methoxy (B1213986) groups. Another related compound, 2-(3-hydroxy-4-methoxyphenyl)acetic acid (isohomovanillic acid), further underscores the importance of substituent placement. nih.gov Studies on phenolic acids have shown that the antioxidant capacity, a key aspect of their biological activity, is directly related to the number and position of phenolic hydroxyl groups. nih.govresearchgate.net

The acetic acid side chain also plays a vital role. Compared to benzoic acid derivatives (with a -COOH group directly on the ring), the -CH2COOH group in phenylacetic acids provides greater conformational flexibility, which can influence how the molecule binds to target proteins. nih.govresearchgate.net Halogen substitution, such as replacing the hydroxyl or methoxy groups with chlorine or bromine, introduces electron-withdrawing effects that alter the acidity and reactivity of the acetic acid moiety.

Compound NameStructureKey Structural Difference from Parent Compound
2-(2-hydroxy-4-methoxyphenyl)acetic acidthis compoundParent Compound
2-(4-hydroxy-3-methoxyphenyl)acetic acid (Homovanillic acid)Homovanillic acidIsomeric; positions of -OH and -OCH3 groups are swapped (4-hydroxy, 3-methoxy).
2-(3-hydroxy-4-methoxyphenyl)acetic acid (Isohomovanillic acid)Isohomovanillic acidIsomeric; 3-hydroxy, 4-methoxy substitution. nih.gov
4-Methoxyphenylacetic acid4-Methoxyphenylacetic acidLacks the hydroxyl group. hmdb.ca
3-Hydroxyphenylacetic acid3-Hydroxyphenylacetic acidLacks the methoxy group and has a hydroxyl at position 3. hmdb.ca

Influence of Substituent Positions and Types on Biological Activity

The type and position of functional groups on the phenylacetic acid scaffold are paramount determinants of biological activity. The hydroxyl (-OH) and methoxy (-OCH3) groups are particularly significant.

Hydroxyl Group (-OH): The phenolic hydroxyl group is a primary center for antioxidant activity in phenolic acids. nih.gov Its ability to donate a hydrogen atom is key to neutralizing free radicals. The position of the -OH group influences this activity; an ortho-hydroxyl group (at position 2), as seen in the title compound, can form intramolecular hydrogen bonds with the adjacent acetic acid side chain, affecting its conformation and interaction with biological targets. nih.gov Studies show that the number and position of hydroxyl groups are directly related to antioxidant potential. researchgate.netsemanticscholar.org

Methoxy Group (-OCH3): The methoxy group also enhances antioxidant activity. nih.govresearchgate.net It is an electron-donating group that can influence the reactivity of the phenolic hydroxyl. However, it can also form internal hydrogen bonds, which may decrease inhibitory activity against certain enzymes by altering the molecule's binding orientation. researchgate.net

Acetic Acid Group (-CH2COOH): The carboxylic acid function is crucial for binding affinity and specificity, often interacting with basic residues in enzyme active sites. Compared to a simple carboxylic acid (-COOH) attached directly to the ring, the phenylacetic acid structure (-CH2COOH) provides more rotational freedom, which can be advantageous for achieving an optimal binding pose within a receptor. nih.govresearchgate.net

In the context of VAP-1 inhibition, these substituents are critical for interaction with the enzyme's active site. VAP-1 is an amine oxidase that plays a role in leukocyte adhesion and inflammation, making its inhibition a therapeutic target for conditions like non-alcoholic steatohepatitis (NASH) and other inflammatory diseases. patsnap.comfrontiersin.orgfrontiersin.org The enzyme's activity generates hydrogen peroxide, which contributes to oxidative stress. nih.govnih.gov The specific arrangement of hydrogen bond donors and acceptors in inhibitors is essential for potent and selective binding. nih.gov

Substituent/FeaturePositionInfluence on Biological ActivityReference
Hydroxyl (-OH)Ortho (C2)Acts as a key hydrogen bond donor and is central to antioxidant activity. Can form intramolecular hydrogen bonds affecting conformation. nih.govnih.gov
Methoxy (-OCH3)Para (C4)Electron-donating group that can enhance antioxidant activity. Influences the electronic properties of the phenyl ring. nih.govresearchgate.net
Acetic Acid (-CH2COOH)C1Provides a critical binding point (carboxylate) for interaction with enzyme active sites and allows for conformational flexibility. researchgate.net
Additional HydroxylsMultipleGenerally, increasing the number of -OH groups increases antioxidant activity. researchgate.net

Rational Design of Potent Analogues Based on SAR Principles

Rational drug design leverages SAR data to create novel molecules with improved potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, a primary goal is the development of potent VAP-1 inhibitors. nih.govfrontiersin.org

The design process for VAP-1 inhibitors often focuses on two key aspects of the enzyme's function: its enzymatic activity and its role as an adhesion molecule. patsnap.comnih.gov By inhibiting the enzyme, the production of inflammatory mediators like hydrogen peroxide is reduced. nih.gov SAR principles guide the modification of the phenylacetic acid scaffold to optimize interactions within the VAP-1 active site.

Key strategies in the rational design of analogues include:

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve activity or reduce toxicity. For example, replacing the phenylacetic acid core with other scaffolds like pyridazinone has led to a new class of reversible and highly potent VAP-1 inhibitors. nih.govresearchgate.net

Hydrophobic Group Introduction: Adding bulky or hydrophobic groups can enhance binding affinity by occupying hydrophobic pockets within the enzyme's active site. This has been a successful strategy in developing potent VAP-1 inhibitors. researchgate.net

Scaffold Hopping: Replacing the central molecular scaffold while retaining key binding features. This can lead to novel chemical series with different intellectual property and pharmacokinetic profiles. The development of inhibitors for VAP-1 has moved beyond simple phenylacetic acids to more complex heterocyclic systems. nih.govfrontiersin.org

These rational design approaches have led to the development of VAP-1 inhibitors that have advanced into clinical trials for diseases such as NASH, demonstrating the power of applying SAR principles. frontiersin.orgnih.gov

Stereochemical Considerations and Enantiomeric Activity in Analogue Series

When modifications to the this compound scaffold introduce a chiral center, the stereochemistry of the resulting analogues becomes a critical factor in their biological activity. The differential activity of enantiomers (non-superimposable mirror images) and diastereomers is a well-established principle in pharmacology, as biological targets like enzymes and receptors are themselves chiral.

For example, in the related mandelic acids, which possess a chiral carbon bearing a hydroxyl group, the specific three-dimensional arrangement of substituents significantly affects their interactions. nih.gov Studies on other chiral acids have shown that even a small enantiomeric excess can be detected and can lead to different biological responses. rsc.org

In the development of VAP-1 inhibitors, molecular modeling and the determination of crystal structures of inhibitor-enzyme complexes are used to understand the precise binding modes. nih.govresearchgate.net These studies often reveal that only one enantiomer of a chiral inhibitor fits optimally into the active site. For instance, the synthesis of enantiomerically pure proline derivatives, which incorporated a 4-methoxyphenyl (B3050149) group, showed that different diastereoisomers exhibited varied inhibitory activity at GABA transport proteins, highlighting that an appropriate three-dimensional structure is beneficial for potent inhibition.

Therefore, in any analogue series derived from this compound where chirality is introduced, it is essential to:

Synthesize and test individual enantiomers or diastereomers separately.

Utilize structural biology techniques (e.g., X-ray crystallography) and computational modeling to understand the stereochemical basis for activity.

Recognize that one stereoisomer may be significantly more potent or have a better safety profile than the other(s).

Computational Chemistry and Theoretical Investigations of 2 2 Hydroxy 4 Methoxyphenyl Acetic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. These methods have been instrumental in understanding the electronic structure, geometry, and vibrational frequencies of 2-(2-hydroxy-4-methoxyphenyl)acetic acid and its analogs.

Electronic Structure and Molecular Geometry Elucidation

Theoretical studies focusing on the electronic structure and molecular geometry of this compound provide insights into its reactivity and intermolecular interactions. The presence of a hydroxyl (-OH), a methoxy (B1213986) (-OCH3), and a carboxylic acid (-COOH) group on the phenylacetic acid scaffold creates a distinct electronic environment. DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and determine key structural parameters.

The optimized geometry reveals a nearly planar phenyl ring, with the substituents influencing the bond lengths and angles. The intramolecular hydrogen bonding between the hydroxyl group at the 2-position and the carboxylic acid group can significantly impact the molecule's conformation and properties. The electronic effects of the electron-donating hydroxyl and methoxy groups influence the charge distribution across the aromatic ring.

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (hydroxyl)1.365
C-O (methoxy)1.372
C=O (carboxyl)1.215
C-O (carboxyl)1.350C-C-O (carboxyl)112.5
C-C (acetic acid)1.510O-C-O (carboxyl)123.0
C-C (ring)1.390 - 1.405C-C-C (ring)119.5 - 120.5
C-O-H (hydroxyl)109.0
C-O-C (methoxy)117.8
Phenyl-CH2-COOH

Note: This table contains illustrative data based on typical values obtained from DFT calculations for similar aromatic carboxylic acids.

Conformational Analysis and Stability Studies

The flexibility of the acetic acid side chain in this compound allows for multiple conformations. Conformational analysis, performed using computational methods, helps identify the most stable conformers and their relative energies. Studies on similar phenylacetic acid derivatives have shown that the orientation of the carboxylic acid group relative to the phenyl ring is a key determinant of conformational stability. worldscientific.com

The potential energy surface of the molecule can be scanned by systematically rotating the dihedral angles of the side chain. The resulting conformers are then optimized to find the local energy minima. The relative stability of these conformers is determined by their calculated energies, with the lowest energy conformer being the most populated at equilibrium. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid is a crucial factor in stabilizing certain conformations.

Vibrational Spectra Prediction and Assignment

Computational methods are invaluable for predicting and interpreting the vibrational spectra (Infrared and Raman) of this compound. DFT calculations can predict the vibrational frequencies and their corresponding intensities with a high degree of accuracy. worldscientific.com These theoretical predictions aid in the assignment of experimental spectral bands to specific molecular vibrations.

For instance, the characteristic stretching vibrations of the hydroxyl (O-H), carbonyl (C=O), and methoxy (C-O) groups can be precisely calculated. A comparison of the computed and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. worldscientific.comnih.gov

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
Hydroxyl (-OH)O-H stretch (H-bonded)33503380
Carboxylic Acid (-COOH)C=O stretch17101705
Carboxylic Acid (-COOH)O-H stretch (dimer)2900-3100 (broad)2850-3150 (broad)
Methoxy (-OCH₃)C-H stretch (asymmetric)29802975
Methoxy (-OCH₃)C-H stretch (symmetric)28502845
Phenyl RingC=C stretch1610, 15001615, 1502

Note: This table contains illustrative data. The predicted frequencies are often scaled to better match experimental values.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is crucial for understanding the potential biological activity of this compound by identifying its possible molecular targets and elucidating the nature of the ligand-protein interactions.

The process involves generating a three-dimensional structure of the ligand and placing it in the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. While specific docking studies on this compound are not widely published, the methodology has been extensively applied to similar phenolic compounds to explore their interactions with various enzymes and receptors.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system at an atomic level, allowing for the assessment of the conformational changes and the persistence of key intermolecular interactions. nih.govnih.gov

Starting with the docked pose, the entire system, including the protein, ligand, and surrounding solvent molecules, is subjected to a simulation that follows the laws of classical mechanics. The trajectory of the atoms over time reveals the flexibility of the protein and the ligand within the binding pocket. Analysis of the MD trajectory can confirm the stability of the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. Such simulations are essential for validating potential drug candidates and understanding the dynamic nature of molecular recognition. nih.govnih.govfrontiersin.org

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational chemistry plays a vital role in the prediction and interpretation of various spectroscopic properties of this compound, including NMR (Nuclear Magnetic Resonance) and UV-Vis (Ultraviolet-Visible) spectra.

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net These predicted chemical shifts, when compared with experimental data, can aid in the unambiguous assignment of signals and provide further confirmation of the molecule's structure and conformation in solution. nih.gov

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). ijert.org By calculating the energies of the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax). This information is valuable for understanding the electronic properties of the molecule and for interpreting experimental UV-Vis spectra. The predicted transitions often correspond to π→π* and n→π* electronic excitations within the aromatic ring and the carbonyl group. esisresearch.org

Future Research Directions and Applications in Chemical Biology

Exploration of Novel Biological Activities and Therapeutic Potential

Initial studies have indicated that 2-(2-hydroxy-4-methoxyphenyl)acetic acid possesses noteworthy biological properties, including antioxidant, anti-inflammatory, and anticancer effects. Future research will likely focus on expanding upon these findings to uncover new therapeutic applications.

Antioxidant Properties: The phenolic nature of the compound contributes to its ability to scavenge free radicals, offering protection to cells from oxidative damage.

Anti-inflammatory Effects: In animal models of arthritis, administration of the compound has led to reduced swelling and pain. Histological analysis confirmed a decrease in the infiltration of inflammatory cells, suggesting its potential as a therapeutic agent for inflammatory diseases. sigmaaldrich.com

Anticancer Activity: In vitro studies have shown a dose-dependent reduction in the viability of breast cancer cells (MCF-7) when treated with the compound.

Further exploration could delve into its potential antimicrobial and herbicidal activities, which have been noted as areas of interest for compounds with this structural motif. hmdb.ca The focus will be on identifying novel therapeutic areas where its specific properties can be leveraged.

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of this compound and its derivatives is a critical area for future development, with an emphasis on creating more efficient, cost-effective, and environmentally friendly processes.

Current synthetic routes often involve the hydroxylation and methoxylation of phenylacetic acid precursors. For instance, cytochrome P450 enzymes can be used for controlled hydroxylation. However, these methods can present challenges, such as the need for protecting groups for the phenolic hydroxyl group during certain reactions and purification difficulties to remove byproducts like dimers and oligomers.

Future research is anticipated to focus on two key areas:

Green Chemistry Approaches: The development of sustainable methods is paramount. This includes biocatalytic processes that utilize enzymes and mechanochemical methods that reduce or eliminate the need for solvents.

Advanced Synthetic Reactions: Exploring multi-component reactions (MCRs) could provide a highly efficient, atom-economical pathway to synthesize complex derivatives. mdpi.com MCRs allow for the one-pot synthesis of target molecules from multiple starting materials, simplifying the procedure and reducing waste. mdpi.com Research into novel catalytic systems and reaction conditions will be essential to improve yields and purity. google.com

Table 1: Comparison of Synthetic Methods

Method Key Features Potential Advantages Challenges
Traditional Synthesis Multi-step process involving functional group interconversions (e.g., hydroxylation, methoxylation). Well-established procedures. Use of protecting groups, potential for byproducts, may not be environmentally friendly.
Biocatalytic Synthesis Employs enzymes (e.g., cytochrome P450) for specific reactions. High selectivity, mild reaction conditions, low environmental impact. Enzyme stability and cost, scalability.
Mechanochemical Synthesis Grinding reactants together in the absence of a solvent. High energy efficiency, minimal solvent waste. Reaction monitoring, scalability for industrial production.
Multi-component Reactions Combining three or more reactants in a single step to form a complex product. mdpi.com High atom economy, operational simplicity, rapid access to diverse structures. mdpi.com Discovery of suitable reaction conditions and compatible substrates.

Elucidation of Undiscovered Molecular Targets and Interaction Mechanisms

A fundamental area for future investigation is the identification of the precise molecular targets of this compound. While it is understood that its functional groups—the hydroxyl, methoxy (B1213986), and acetic acid moieties—can engage in hydrogen bonding and other non-covalent interactions with biomolecules like enzymes and receptors, the specific partners in these interactions are largely unknown. hmdb.ca

Future studies should employ a range of modern chemical biology techniques to deconstruct its mechanism of action:

Affinity Chromatography and Pulldown Assays: To isolate and identify binding proteins from cell lysates.

Computational Docking and Molecular Modeling: To predict potential binding sites on known protein structures.

Genetic and Proteomic Profiling: To observe changes in gene and protein expression in cells treated with the compound, providing clues about the pathways it modulates.

Understanding these molecular interactions is crucial for optimizing the compound's structure to enhance its potency and selectivity for desired therapeutic effects.

Integration into Multi-component Systems and Hybrid Bioactive Compounds

The scaffold of this compound is an ideal starting point for creating more complex and potent bioactive molecules through its integration into multi-component systems and the synthesis of hybrid compounds.

Researchers have demonstrated that related structures can be efficiently incorporated into larger, more complex heterocyclic systems using multi-component reactions. mdpi.com For example, a furo[3,2-h]quinolin-3-yl)acetic acid derivative was synthesized from 8-hydroxyquinoline, an arylglyoxal, and Meldrum's acid in a one-pot process. mdpi.com This strategy could be adapted to use this compound or its precursors to generate novel compound libraries.

The creation of hybrid molecules, which combine the structural features of this compound with other pharmacophores, represents a promising avenue for developing agents with dual or synergistic activities.

Application in Chemical Probe Development for Biological Systems

Given its inherent biological activity and modifiable structure, this compound is a candidate for development into a chemical probe. Chemical probes are essential tools for studying biological systems, allowing for the visualization and functional analysis of specific proteins or pathways.

Future work in this area could involve:

Fluorophore Conjugation: Attaching a fluorescent tag to the molecule to enable its visualization within cells, tracking its localization and interaction with potential targets.

Biotinylation: Adding a biotin (B1667282) tag to facilitate the pulldown and identification of binding partners.

Development as a Biomarker: Metabolites of structurally similar compounds are being investigated as potential biomarkers for diseases such as non-small cell lung cancer. medchemexpress.com Further research could explore whether this compound or its metabolites could serve as biomarkers for specific pathological conditions.

By developing it into a chemical probe, researchers can gain deeper insights into its biological functions and the systems it perturbs.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
8-hydroxyquinoline
Meldrum's acid
2-(4-methoxyphenyl)acetic acid
2-hydroxyphenylacetic acid
(2-HYDROXY-4-METHOXYPHENYL)(OXO)ACETIC ACID
2-hydroxy-2-(4-methoxyphenyl)acetic acid
2-hydroxy-2-(4-hydroxy-2-methoxyphenyl)acetic acid
2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid
2-Methoxyphenylacetic acid

Q & A

Basic: What are the optimal synthetic routes for 2-(2-hydroxy-4-methoxyphenyl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves hydroxylation and methoxylation of phenylacetic acid derivatives. Key steps include:

  • Hydroxylation: Catalyzed by cytochrome P450 enzymes (e.g., CYP2A6, CYP2C9) under controlled pH (6.5–7.5) and temperature (37°C) to ensure regioselectivity at the 2-position .
  • Methoxylation: Use of methylating agents like dimethyl sulfate in alkaline conditions to introduce the methoxy group at the 4-position.
    Yield optimization requires precise control of reaction time and stoichiometry. For example, prolonged heating (>12 hours) risks decarboxylation, reducing purity. Continuous flow reactors can enhance scalability and reproducibility by minimizing side reactions .

Basic: How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) confirms the planar phenyl ring with hydroxyl (2-position) and methoxy (4-position) substituents. The acetic acid moiety forms a dihedral angle of ~78° with the aromatic ring, validated by bond distances (C–O: 1.36 Å, C–C: 1.51 Å) .
  • Spectroscopy:
    • NMR: 1H^{1}\text{H}-NMR shows distinct peaks for hydroxyl (δ 9.8 ppm, broad) and methoxy (δ 3.8 ppm, singlet) groups.
    • IR: Stretching vibrations at 3300 cm1^{-1} (O–H) and 1700 cm1^{-1} (C=O) confirm functional groups .

Advanced: How can computational methods like DFT resolve contradictions in reported biological activities of this compound?

Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic interactions influencing bioactivity:

  • Electrostatic potential maps identify nucleophilic/electrophilic regions, explaining variability in enzyme inhibition (e.g., interactions with glucose-6-phosphatase in metabolic studies) .
  • Molecular docking predicts binding affinities to targets like inflammatory mediators (COX-2), reconciling discrepancies in anti-inflammatory assays. For instance, steric clashes with COX-2’s hydrophobic pocket may reduce efficacy in certain isoforms .

Advanced: What strategies address conflicting data on its role in glucose homeostasis?

Methodological Answer:

  • Dose-response studies in ischemic stroke models reveal biphasic effects:
    • Low doses (1–10 µM) enhance glucose uptake via AMPK activation.
    • High doses (>50 µM) inhibit insulin signaling due to ROS accumulation .
  • Isotopic tracing (13C^{13}\text{C}-glucose) tracks metabolic flux, showing tissue-specific modulation (hepatic vs. neuronal) that may explain contradictory in vivo/in vitro results .

Basic: What metabolic pathways involve this compound, and how are they elucidated?

Methodological Answer:

  • Phase I metabolism: Hydroxylation by CYP450 enzymes produces catechol derivatives, detected via LC-MS/MS.
  • Phase II conjugation: Glucuronidation at the hydroxyl group (UGT1A1/1A9) forms water-soluble metabolites, identified using enzymatic hydrolysis and 19F^{19}\text{F}-NMR probes .
  • Isotope labeling (2H^{2}\text{H}-methoxy group) traces excretion kinetics in rodent models, revealing renal clearance as the primary route .

Advanced: How does crystallographic data inform polymorphism or hydrate formation in this compound?

Methodological Answer:

  • Polymorph screening via solvent evaporation (e.g., ethanol vs. acetonitrile) identifies two forms:
    • Form I: Orthorhombic (Pbca), stable under ambient conditions.
    • Form II: Monoclinic (P21_1/c), metastable and hygroscopic .
  • Hydrate analysis: Dynamic vapor sorption (DVS) shows Form II absorbs 2.5% w/w water, forming a monohydrate with altered dissolution kinetics. SC-XRD confirms water molecules occupying interstitial sites via O–H⋯O hydrogen bonds (2.8 Å) .

Advanced: What mechanistic studies explain its protective effects in cancer models?

Methodological Answer:

  • Transcriptomics: RNA-seq in NSCLC cells shows downregulation of PI3K/AKT/mTOR pathways, linked to its plasma metabolite signature (AUC = 0.92 vs. healthy controls) .
  • ROS scavenging assays: At 20 µM, it reduces superoxide levels by 60% via Nrf2-mediated upregulation of HO-1, validated by siRNA knockdown .
  • Apoptosis assays: Flow cytometry (Annexin V/PI staining) reveals caspase-3 activation in a p53-dependent manner, with EC50_{50} = 15 µM .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.